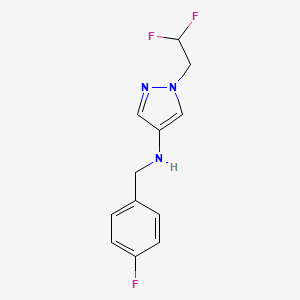
1-(2,2-difluoroethyl)-N-(4-fluorobenzyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of fluorine atoms, which impart unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorophenyl Group: The 4-fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenylmethyl halide.
Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced using a difluoroethylating agent, such as 2,2-difluoroethyl iodide, under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its fluorinated groups, which can enhance metabolic stability and bioavailability.
Materials Science: Use in the synthesis of fluorinated polymers and materials with unique electronic properties.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor ligand.
Wirkmechanismus
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and enhance the binding affinity to the target. The compound may inhibit enzyme activity or modulate receptor function through these interactions.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole
- 2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds
Uniqueness: 1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring with difluoroethyl and fluorophenylmethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H12F3N3 |
|---|---|
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H12F3N3/c13-10-3-1-9(2-4-10)5-16-11-6-17-18(7-11)8-12(14)15/h1-4,6-7,12,16H,5,8H2 |
InChI-Schlüssel |
RNNHAWJDVXAVSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=CN(N=C2)CC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11741372.png)
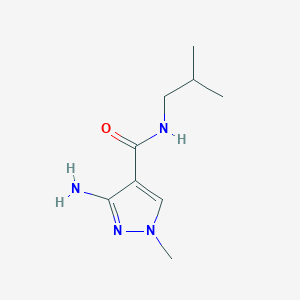
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11741381.png)
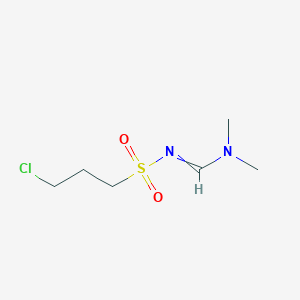
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741387.png)
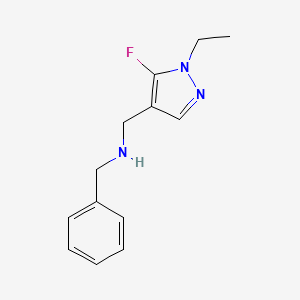
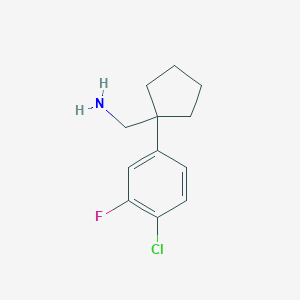
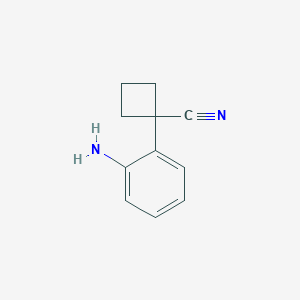
![[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741432.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741440.png)
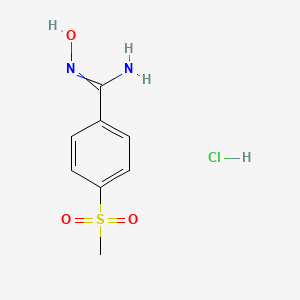
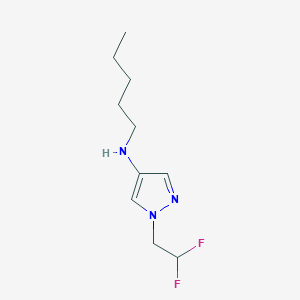
![[(4-Ethenylphenyl)diethoxymethyl]silane](/img/structure/B11741458.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741474.png)
